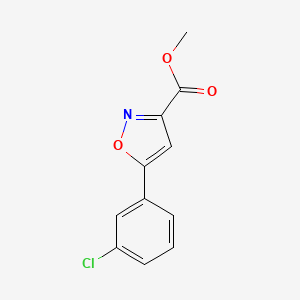

methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Description

Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted at the 3-position with a methyl ester group and at the 5-position with a 3-chlorophenyl moiety. Isoxazole derivatives are widely studied due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase-inhibiting properties . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of ketones (e.g., via Grignard reactions, as seen in patent applications) , and its structural analogs are explored for drug discovery.

Properties

IUPAC Name |

methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGZMFMLMVLGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Isoxazole-3-ones and Subsequent Methylation

One classical approach to prepare methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate involves the synthesis of 3-arylisoxazol-5-ones or 5-arylisoxazol-3-ones, which are then converted into their O-methyl derivatives by reaction with diazomethane. Specifically, 3-hydroxy-5-(3-chlorophenyl)isoxazole is methylated using diazomethane to give a mixture of O-methyl and N-methyl isomers, from which the desired methyl ester can be isolated.

Preparation from 3-Phenyl-5-chloroisoxazole via Lithiation and Carboxylation

A key intermediate in the synthesis is 3-phenyl-5-chloroisoxazole, which can be lithiated at the 4-position using n-butyllithium. The resulting 4-lithio derivative is then treated with carbon dioxide to introduce a carboxylic acid group at the 4-position. Subsequent methylation of this acid with diazomethane yields the methyl ester.

This method is significant because direct hydrolysis of esters to obtain these acids is often unsuccessful due to the acid lability of substituents such as methoxy groups in related compounds.

Nucleophilic Substitution on 3-Phenyl-5-chloroisoxazoles

The chlorine atom at the 5-position of 3-phenyl-5-chloroisoxazole can be displaced by nucleophiles such as alkoxy or thioalkoxy groups. This substitution leads to 5-alkoxy or 5-thioalkoxy derivatives, which can be further lithiated and carboxylated to yield 4-carboxylic acids. These acids are then methylated to obtain the corresponding methyl esters.

Grignard Reaction with Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

According to patent literature, methylation at the 3-position can also be achieved by reacting ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate with methylmagnesium halide (CH3MgX) in the presence of tertiary amines such as triethylamine. The reaction is typically carried out in solvents like tetrahydrofuran or toluene. After the Grignard reaction, the mixture is quenched with aqueous acid (e.g., 6 M HCl) followed by treatment with aqueous base (e.g., sodium hydroxide) to isolate the product.

The lithiation/carboxylation sequence is a reliable method to introduce carboxyl groups selectively at the 4-position of isoxazole rings substituted at the 3- and 5-positions.

Nucleophilic displacement of the 5-chloro substituent expands the scope of derivatives accessible, allowing for functional group diversity at the 5-position before carboxylation and esterification.

The Grignard reaction with methylmagnesium halide is effective for methylation of the ester moiety when carried out under controlled conditions with tertiary amines to moderate reactivity and facilitate isolation.

The use of diazomethane for methylation is a classical and efficient method, but care must be taken due to the formation of isomeric products (O-methyl and N-methyl), requiring purification steps.

Solvent choice plays a critical role; polar aprotic solvents like tetrahydrofuran and 2-methyl tetrahydrofuran are preferred for Grignard reactions, while aromatic hydrocarbons such as toluene and xylenes can be used for crystallization and isolation steps.

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Diazomethane methylation of 3-hydroxy isoxazoles | 3-hydroxy-5-(3-chlorophenyl)isoxazole | Diazomethane | Simple methylation step | Mixture of O- and N-methyl isomers |

| Lithiation/carboxylation/methylation | 3-phenyl-5-chloroisoxazole | n-BuLi, CO2, Diazomethane | Selective functionalization at 4-position | Requires low temperature control |

| Nucleophilic substitution on 5-chloro | 3-phenyl-5-chloroisoxazole | Alkoxides or thiolates | Functional group diversity | Multi-step process |

| Grignard methylation | Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate | CH3MgX, tertiary amine, acid/base quench | Efficient methylation of ester | Requires careful quenching and purification |

The preparation of this compound involves versatile synthetic strategies centered on the manipulation of isoxazole derivatives. Lithiation followed by carboxylation and methylation is a cornerstone method offering regioselectivity and functional group control. Nucleophilic substitution at the 5-chloro position broadens the scope of accessible derivatives. Grignard methylation provides an alternative approach for ester methylation. The choice of method depends on the desired substitution pattern, available starting materials, and reaction conditions. These methods are well-documented in patent literature and peer-reviewed chemical research, ensuring their reliability and reproducibility in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert it into different functionalized isoxazole derivatives.

Substitution: Halogen substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate has been investigated for its potential as a scaffold in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for:

- Antimicrobial Agents : Studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth.

- Anticancer Agents : Research has shown that it may inhibit tubulin polymerization, a critical process in cancer cell proliferation.

Biological Activities

The compound has demonstrated a range of biological activities:

- Enzyme Inhibition : It can inhibit specific enzymes or receptors, leading to various therapeutic effects.

- Potential HDAC Inhibitors : Functionalized isoxazoles have been explored for their role as histone deacetylase (HDAC) inhibitors, which are relevant in cancer therapy .

Industrial Applications

Beyond medicinal uses, this compound serves as:

- Building Block in Organic Synthesis : The compound can be further functionalized to create more complex molecules with desired properties.

- Agrochemicals Development : It is also being studied for applications in the development of agrochemicals.

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial efficacy of various isoxazole derivatives, this compound was evaluated against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Potential

Research conducted on the anticancer properties of this compound revealed that it effectively inhibited the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted its potential as a lead compound for further drug development targeting cancer therapies.

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Other Notable Properties |

|---|---|---|---|

| This compound | Yes | Yes | Potential HDAC inhibitor |

| Isoxazole Derivative A | Moderate | No | Antioxidant properties |

| Isoxazole Derivative B | Yes | Moderate | Photoluminescent properties |

Mechanism of Action

The mechanism of action of methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate are influenced by the nature and position of substituents on the phenyl ring and the ester group. Key analogs include:

Table 1: Structural Analogs and Key Properties

Key Observations :

- Halogen vs. Other Groups: Bromine (in 3-bromo analog) increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility. The cyano group (3-cyanophenyl) offers strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

- Ester Group : Ethyl esters (e.g., ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate) may exhibit slower hydrolysis rates compared to methyl esters, impacting pharmacokinetics .

Physicochemical Properties

Biological Activity

Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is a compound within the isoxazole family, which has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of the chlorophenyl group enhances its reactivity and binding affinity to biological targets. Its molecular formula is with a molecular weight of approximately 239.64 g/mol.

Synthesis

The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of 3-chlorobenzonitrile with ethyl oxalyl chloride in the presence of a base, followed by cyclization with hydroxylamine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various isoxazole derivatives, this compound demonstrated enhanced growth inhibition against Escherichia coli, showing an approximate 44% increase in antimicrobial activity compared to controls.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Control (Ciprofloxacin) | 2 | E. coli |

| Other Isoxazole Derivatives | Varies | Various Bacteria |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it may inhibit pathways critical to cancer cell proliferation by targeting specific enzymes associated with tumor growth. The chlorophenyl group is believed to enhance its binding affinity to these targets.

This compound's mechanism of action involves interaction with biological targets such as enzymes or receptors. It may inhibit certain pathways critical to disease processes, particularly in microbial infections and cancer contexts. The specific interactions are still under investigation, but the compound's structure suggests potential for selective inhibition of key enzymes involved in pathogenic processes.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated various isoxazole derivatives, including this compound, for their efficacy against biofilm-forming pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that this compound significantly reduced biofilm formation at sub-MIC concentrations .

- Anticancer Activity Assessment : Another study focused on the anticancer potential of this compound against various cancer cell lines. The findings suggested that it could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the recommended synthetic routes for methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate?

Answer: A common approach involves cyclocondensation of hydroxylamine derivatives with β-keto esters or via 1,3-dipolar cycloaddition of nitrile oxides with alkynes. For example, refluxing 3-chlorophenyl-substituted precursors with methyl cyanoacetate under acidic conditions can yield the target compound. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ester functionality.

- HPLC (>98% purity, C18 column, methanol/water mobile phase) .

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for analogous isoxazole derivatives .

- Mass spectrometry (ESI-TOF) to verify molecular weight (expected [M+H]⁺: 268.03).

Q. What are the optimal storage conditions to ensure compound stability?

Answer: Store in airtight, light-resistant containers at –20°C in a desiccator (humidity <30%). Avoid prolonged exposure to oxygen or moisture, which may hydrolyze the ester group. Stability studies suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing electron-withdrawing groups (e.g., 3-Cl) on the phenyl ring?

Answer: Yields depend on:

Q. How can contradictions in spectroscopic data (e.g., unexpected ¹H-NMR shifts) be resolved?

Answer: Discrepancies may arise from:

Q. What in vitro models are suitable for evaluating bioactivity (e.g., kinase inhibition)?

Answer:

- Enzyme assays : Test MAPK inhibition using recombinant kinases (IC₅₀ determination via ADP-Glo™ assay) .

- Cell-based models : Use HEK293 or HeLa cells transfected with MAPK reporters (luciferase or GFP-tagged constructs).

- Dose-response curves : Include positive controls (e.g., SB203580 for p38 MAPK) and validate with Western blotting .

Q. What strategies mitigate degradation during long-term bioassays?

Answer:

Q. How can enantiomeric purity be assessed if chiral centers are present?

Answer:

- Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol, 90:10) to resolve enantiomers.

- Optical rotation : Compare [α]²⁵D values with literature data for analogous compounds.

- Circular dichroism : Confirm Cotton effects at 220–250 nm for isoxazole chromophores .

Methodological Notes

- Synthetic Protocols : Adapt procedures from ethyl 5-methyl-3-phenylisoxazole-4-carboxylate synthesis, substituting 3-chlorobenzaldehyde in the initial Claisen condensation .

- Contradiction Analysis : Cross-validate spectral data with computational models to resolve ambiguities in tautomeric or conformational states .

- Advanced Applications : Explore structure-activity relationships (SAR) by synthesizing analogs with varied substituents (e.g., 3-F, 3-NO₂) to map electronic effects on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.